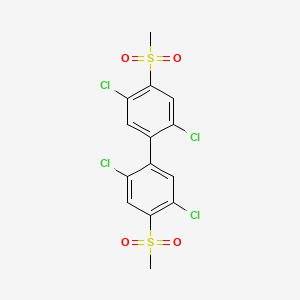
4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylsulfonyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL umfasst in der Regel die folgenden Schritte:
Chlorierung: Der Biphenylkern wird chloriert, um Chloratome an den gewünschten Positionen einzuführen. Dies kann unter kontrollierten Bedingungen mit Chlorgas oder anderen Chlorierungsmitteln erreicht werden.
Sulfonierung: Die Einführung von Methylsulfonylgruppen erfolgt durch Reaktion des chlorierten Biphenyls mit Methansulfonylchlorid in Gegenwart einer Base wie Pyridin.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Der Prozess umfasst:
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppen in Thiolgruppen umwandeln.
Substitution: Die Chloratome können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Natriummethoxid oder Kaliumhydroxid werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Sulfonderivate.
Reduktion: Thiolderivate.
Substitution: Verschiedene substituierte Biphenylderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von polychlorierten Biphenylen zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, einschließlich seines Potenzials als endokriner Disruptor.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Entwicklung von Medikamenten, die auf bestimmte biochemische Pfade abzielen.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -pfaden:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme binden, die an Entgiftungsprozessen beteiligt sind, und diese hemmen.
Wirkmechanismus
The mechanism of action of 4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes involved in detoxification processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Bis(methylsulfonyl)benzol: Ähnliche Struktur, aber ohne Chloratome.
2,4-Bis(methylsulfonyl)anilin: Enthält eine Anilgruppe anstelle eines Biphenylkerns.
Methylsulfonylmethan: Einfache Sulfonverbindung ohne aromatische Ringe.
Einzigartigkeit
4,4’-BIS([H]METHYLSULFONYL)-2,2’,5,5’-TETRACHLOROBIPHENYL ist aufgrund seiner Kombination von Chloratomen und Methylsulfonylgruppen an einem Biphenylkern einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es für verschiedene Forschungs- und industriellen Anwendungen wertvoll macht .
Eigenschaften
CAS-Nummer |
66640-68-4 |
|---|---|
Molekularformel |
C14H10Cl4O4S2 |
Molekulargewicht |
448.2 g/mol |
IUPAC-Name |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3 |
InChI-Schlüssel |
RDBKPLOYRMCFIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Key on ui other cas no. |
66640-68-4 |
Synonyme |
4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl BMSTBP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















